Cas no 39889-69-5 (2-(1,1'-biphenyl-4-yl)acetyl chloride)
2-(1,1'-biphenyl-4-yl)acetyl chloride Chemical and Physical Properties
Names and Identifiers
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- [1,1'-Biphenyl]-4-acetyl chloride
- 4-Biphenylacetic acid chloride
- 4-biphenylacetyl chloride
- 4-phenylphenylacetic acid chloride
- 4-phenylphenylacetyl chloride
- biphenyl-4-ylacetic acid chloride
- biphenylacetyl chloride
- 2-(biphenyl-4-yl)acetyl chloride
- 2-{[1,1-biphenyl]-4-yl}acetyl chloride
- Biphenyl-4-ylacetyl chloride
- 2-(1,1'-biphenyl-4-yl)acetyl chloride
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- MDL: MFCD12031781
- Inchi: 1S/C14H11ClO/c15-14(16)10-11-6-8-13(9-7-11)12-4-2-1-3-5-12/h1-9H,10H2
- InChI Key: HWTMLSYLXGLSDF-UHFFFAOYSA-N
- SMILES: C1(C2=CC=CC=C2)=CC=C(CC(Cl)=O)C=C1
Computed Properties
- Exact Mass: 230.05000
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 16
- Rotatable Bond Count: 3
Experimental Properties
- PSA: 17.07000
- LogP: 3.66150
2-(1,1'-biphenyl-4-yl)acetyl chloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A019124912-5g |
2-(Biphenyl-4-yl)acetyl chloride |
39889-69-5 | 95% | 5g |
$649.00 | 2023-09-02 | |
| TRC | B181806-100mg |
2-(Biphenyl-4-yl)acetyl chloride |
39889-69-5 | 100mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B181806-500mg |
2-(Biphenyl-4-yl)acetyl chloride |
39889-69-5 | 500mg |
$ 210.00 | 2022-06-07 | ||
| TRC | B181806-1g |
2-(Biphenyl-4-yl)acetyl chloride |
39889-69-5 | 1g |
$ 320.00 | 2022-06-07 | ||
| abcr | AB469234-5 g |
2-(Biphenyl-4-yl)acetyl chloride; min. 95% |
39889-69-5 | 5g |
€563.00 | 2023-04-21 | ||
| Enamine | EN300-234868-1g |
2-(4-phenylphenyl)acetyl chloride |
39889-69-5 | 1g |
$256.0 | 2023-09-15 | ||
| Enamine | EN300-234868-5g |
2-(4-phenylphenyl)acetyl chloride |
39889-69-5 | 5g |
$743.0 | 2023-09-15 | ||
| Enamine | EN300-234868-10g |
2-(4-phenylphenyl)acetyl chloride |
39889-69-5 | 10g |
$1101.0 | 2023-09-15 | ||
| eNovation Chemicals LLC | D373479-5g |
2-(BIPHENYL-4-YL)ACETYL CHLORIDE |
39889-69-5 | 95% | 5g |
$485 | 2024-08-03 | |
| Enamine | EN300-234868-0.05g |
2-(4-phenylphenyl)acetyl chloride |
39889-69-5 | 95% | 0.05g |
$216.0 | 2024-06-19 |
2-(1,1'-biphenyl-4-yl)acetyl chloride Suppliers
2-(1,1'-biphenyl-4-yl)acetyl chloride Related Literature
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J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
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Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
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Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
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Jason Wan Lab Chip, 2020,20, 4528-4538
Additional information on 2-(1,1'-biphenyl-4-yl)acetyl chloride
[1,1'-Biphenyl]-4-acetyl chloride: A Comprehensive Overview
[1,1'-Biphenyl]-4-acetyl chloride, also known by its CAS number 39889-69-5, is a versatile organic compound with significant applications in various fields of chemistry. This compound is characterized by its biphenyl structure, which consists of two phenyl rings connected by a single bond, and an acetyl chloride group attached to the fourth position of one of the phenyl rings. The unique combination of these structural features makes it a valuable intermediate in organic synthesis, particularly in the pharmaceutical and agrochemical industries.
The biphenyl moiety in [1,1'-Biphenyl]-4-acetyl chloride contributes to its stability and reactivity. Biphenyl compounds are known for their ability to form stable aromatic systems, which are resistant to oxidation and other chemical transformations. The acetyl chloride group, on the other hand, introduces electrophilic character to the molecule, making it an excellent substrate for nucleophilic substitution reactions. This property has been extensively exploited in the synthesis of various heterocyclic compounds, which are crucial in drug discovery and development.
Recent studies have highlighted the potential of [1,1'-Biphenyl]-4-acetyl chloride in the synthesis of biologically active molecules. For instance, researchers have utilized this compound as a key intermediate in the preparation of kinase inhibitors, which are essential for targeting specific enzymes involved in disease pathways. The ability of this compound to undergo various transformations, such as Friedel-Crafts alkylation and acylation reactions, has further expanded its utility in medicinal chemistry.
In addition to its role in drug discovery, [1,1'-Biphenyl]-4-acetyl chloride has found applications in materials science. The biphenyl structure is known to exhibit interesting electronic properties, making it a candidate for use in organic semiconductors and optoelectronic devices. Recent advancements in this area have demonstrated that derivatives of this compound can be used to fabricate efficient organic light-emitting diodes (OLEDs) and solar cells.
The synthesis of [1,1'-Biphenyl]-4-acetyl chloride typically involves the acetylation of biphenyl derivatives using acetyl chloride or acetic anhydride as the acetylating agent. This reaction is often carried out under basic conditions to facilitate the nucleophilic attack by the phenolic oxygen on the electrophilic carbonyl carbon. The reaction conditions can be optimized to ensure high yields and selectivity, making it a reliable method for large-scale production.
The physical properties of [1,1'-Biphenyl]-4-acetyl chloride include a melting point of approximately 50°C and a boiling point around 200°C under standard conditions. It is soluble in common organic solvents such as dichloromethane and diethyl ether but exhibits limited solubility in water due to its hydrophobic nature. These properties make it suitable for use in various organic reactions that require controlled solubility and reactivity.
In terms of safety considerations, handling [1,1'-Biphenyl]-4-acetyl chloride requires appropriate precautions due to its reactivity with moisture and strong nucleophiles. It is recommended to store this compound in a dry environment away from incompatible materials such as strong bases or oxidizing agents. Proper personal protective equipment should be used during handling to minimize exposure risks.
The demand for [1,1'-Biphenyl]-4-acetyl chloride has been driven by its versatility across multiple industries. Its role as an intermediate in pharmaceutical synthesis continues to grow as researchers explore new avenues for drug development. Furthermore, advancements in materials science have opened up new opportunities for this compound in the production of high-performance electronic materials.
In conclusion, [1,1'-Biphenyl]-4-acetyl chloride, with its unique structural features and diverse applications, remains a significant player in contemporary chemical research and industry. Its ability to serve as a versatile building block for synthesizing complex molecules positions it as an indispensable tool for scientists working at the forefront of chemical innovation.
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